Cas no 128861-84-7 (1-(thiolan-2-yl)ethan-1-amine)

1-(thiolan-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(thiolan-2-yl)ethan-1-amine
- 128861-84-7
- EN300-1837631
- AKOS019188958
-
- インチ: 1S/C6H13NS/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3
- InChIKey: GUDUQKFFTFXTPJ-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1C(C)N
計算された属性
- せいみつぶんしりょう: 131.07687059g/mol
- どういたいしつりょう: 131.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(thiolan-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837631-0.1g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1837631-0.05g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1837631-5.0g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1837631-0.25g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1837631-1g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1837631-0.5g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1837631-10.0g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1837631-1.0g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1837631-5g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1837631-2.5g |
1-(thiolan-2-yl)ethan-1-amine |
128861-84-7 | 2.5g |
$1791.0 | 2023-09-19 |
1-(thiolan-2-yl)ethan-1-amine 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
1-(thiolan-2-yl)ethan-1-amineに関する追加情報
1-(Thiolan-2-yl)ethan-1-amine (CAS No. 128861-84-7): A Comprehensive Overview
1-(Thiolan-2-yl)ethan-1-amine (CAS No. 128861-84-7) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, also known as 2-(1-aminoethyl)thiolane, features a thiolane ring (a five-membered saturated heterocycle containing sulfur) attached to an aminoethyl group. Its molecular formula is C6H13NS, and it has a molecular weight of 131.24 g/mol.
The growing interest in 1-(thiolan-2-yl)ethan-1-amine can be attributed to several factors, including the increasing demand for sulfur-containing compounds in pharmaceutical research and material science. Recent trends in drug discovery have highlighted the importance of heterocyclic compounds, particularly those containing sulfur, due to their enhanced bioavailability and diverse biological activities. This has led to a surge in searches for terms like "sulfur heterocycles in drug design" and "thiolane derivatives applications," making CAS 128861-84-7 a compound of particular interest to researchers.
From a chemical perspective, 1-(thiolan-2-yl)ethan-1-amine exhibits several noteworthy characteristics. The presence of both amine and thioether functional groups in its structure makes it a versatile building block for organic synthesis. The compound's physicochemical properties, including its solubility profile and stability under various conditions, have been the subject of recent studies. These properties are particularly relevant to researchers investigating "amine-thiol interactions" or "five-membered heterocycle stability," which are currently trending topics in chemical forums and academic discussions.
In the pharmaceutical sector, 1-(thiolan-2-yl)ethan-1-amine has shown promise as a potential intermediate for the synthesis of various bioactive molecules. The compound's structural features resemble those found in several FDA-approved drugs containing sulfur heterocycles, which explains the growing number of searches for "thiolane-based pharmaceuticals" and "sulfur drug candidates 2023." While specific therapeutic applications are still under investigation, the compound's molecular framework suggests potential in areas such as central nervous system targeting and enzyme inhibition.
The material science community has also shown interest in CAS 128861-84-7 due to its potential applications in polymer chemistry and surface modification. The compound's ability to form stable complexes with various metals has led to investigations into its use as a ligand in coordination chemistry, a topic that has seen increased search volume with terms like "sulfur ligands for metal complexes." Additionally, its potential as a building block for functional materials has attracted attention from researchers exploring novel organic electronic materials.
From a synthetic chemistry standpoint, 1-(thiolan-2-yl)ethan-1-amine offers several advantages. Its relatively simple structure allows for straightforward modifications, making it an attractive starting point for structure-activity relationship studies. Recent publications have highlighted methods for the efficient synthesis of this compound and its derivatives, addressing common search queries such as "thiolane amine synthesis methods" and "CAS 128861-84-7 preparation." The development of green chemistry approaches for its production has been particularly noteworthy, aligning with the current emphasis on sustainable chemical processes.
The commercial availability of 1-(thiolan-2-yl)ethan-1-amine has improved in recent years, with several specialty chemical suppliers now offering this compound. This increased accessibility has facilitated research into its various applications, as evidenced by the growing number of patents and publications mentioning CAS 128861-84-7. Market analysts have noted a steady rise in demand for such fine chemicals, particularly in regions with strong pharmaceutical and materials science sectors.
Quality control and analytical characterization of 1-(thiolan-2-yl)ethan-1-amine represent another area of active research. Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, have been employed to ensure the compound's purity and verify its structure. These aspects are crucial for researchers searching for "CAS 128861-84-7 characterization" or "thiolane amine analytical methods," as proper identification is essential for reproducible research outcomes.
Looking to the future, 1-(thiolan-2-yl)ethan-1-amine is poised to play a significant role in several emerging fields. Its potential applications in bioconjugation chemistry and proteomics research are particularly exciting, areas that have seen exponential growth in recent years. The compound's compatibility with various click chemistry reactions makes it a valuable tool for modern chemical biology, addressing current research trends captured in searches for "amine-containing click chemistry reagents."
In conclusion, 1-(thiolan-2-yl)ethan-1-amine (CAS No. 128861-84-7) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique combination of amine functionality and thiolane ring structure offers numerous possibilities for chemical modification and biological activity. As research continues to uncover new uses for this versatile molecule, its importance in both academic and industrial settings is likely to grow, making it a compound worth watching in the coming years.
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